(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
The compound (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral molecule featuring a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group and a branched amino-ketone backbone. The stereochemistry (S-configuration) and cyclopropyl substituent are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-8-4-5-12(17)9-16(3)11-6-7-11/h10-13H,4-9,15H2,1-3H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJINVRGEKFDBW-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, also known by its CAS number 1354033-00-3, is a compound of interest due to its potential biological activities. This article discusses its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H27N3O
- Molecular Weight : 253.38 g/mol
- Structure : The compound features a pyrrolidine ring, which is significant in many biological activities.
Biological Activity
Research into the biological activity of this compound reveals several potential effects:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activities of Pyrrolidine Derivatives
| Compound Name | Structure | Source | Antimicrobial Activity |
|---|---|---|---|
| Hygrine | Hygrine Structure | Erythroxylon truxillense | Antifungal, antitubercular, antibacterial |
| Cuscohygrine | Cuscohygrine Structure | Erythroxylon truxillense | Antifungal, antitubercular, antibacterial |
| 6-(pyrrolidin-2-yl)DAPG | 6-(pyrrolidin-2-yl)DAPG Structure | Pseudomonas protegens UP46 | Active against S. aureus and B. cereus |
These findings suggest that the presence of specific functional groups in pyrrolidine derivatives can enhance their antimicrobial efficacy.
2. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Pyrrolidine derivatives have been studied for their effects on dopamine and serotonin receptors, which are crucial in mood regulation and neurological health.
The biological activity of this compound may involve several mechanisms:
1. Receptor Modulation
Molecular docking studies indicate that this compound may interact with various receptors, including:
- Dopamine Receptors : Potentially influencing dopaminergic signaling pathways.
- Serotonin Receptors : Implications for mood and anxiety disorders.
2. Inhibition of Pathogen Growth
The antimicrobial efficacy is likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Recent studies have highlighted the importance of exploring the biological activity of pyrrolidine derivatives:
Case Study 1: Antibacterial Efficacy
A study published in PMC evaluated the antibacterial properties of several pyrrolidine derivatives against common pathogens like E. coli and Staphylococcus aureus. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL, demonstrating significant antibacterial activity .
Case Study 2: Neuropharmacological Impact
Research focusing on the neuropharmacological effects of similar compounds has shown promise in treating conditions such as depression and anxiety through modulation of serotonin pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and analogues:
*Estimated based on structural analogues.
Key Observations:
- Cyclopropyl vs. Benzyl Groups : The target compound’s cyclopropyl-methyl group is less bulky and more rigid than benzyl-containing analogues (e.g., CAS 1354029-15-4) . This may enhance metabolic stability due to reduced steric hindrance and increased resistance to oxidative degradation .
- Lipophilicity : The cyclopropyl group likely reduces logP compared to benzyl or isopropyl substituents, improving aqueous solubility .
Preparation Methods
Pyrrolidine Intermediate Functionalization
The pyrrolidine ring is functionalized at the 2-position with a [(cyclopropyl-methyl-amino)-methyl] group through a reductive amination sequence. A representative approach involves condensing pyrrolidin-2-ylmethanamine with cyclopropanecarboxaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the secondary amine. Subsequent methylation using methyl iodide in a biphasic system (toluene/water) introduces the N-methyl group, achieving 85–90% conversion efficiency.
Amino Ketone Backbone Construction
The amino ketone segment is synthesized from L-valine via a four-step sequence:
-
Esterification : L-valine is converted to its ethyl ester using thionyl chloride in ethanol.
-
Boc Protection : The amine group is protected with di-tert-butyl dicarbonate in tetrahydrofuran (THF).
-
Oxidation : The protected ester is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.
-
Deprotection : Acidic hydrolysis with HCl in dioxane removes the Boc group, yielding the free amino ketone.
Stepwise Assembly of the Target Compound
Coupling of Pyrrolidine and Amino Ketone Moieties
The pivotal step involves coupling the functionalized pyrrolidine intermediate with the amino ketone backbone. This is achieved through a mixed anhydride method:
-
Activation of the amino ketone’s carboxylic acid (generated via saponification of the ethyl ester) with isobutyl chloroformate in the presence of N-methylmorpholine.
-
Reaction with the pyrrolidine intermediate in THF at −20°C, followed by gradual warming to room temperature.
-
Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) yields the coupled product with 75–80% isolated yield.
Stereochemical Optimization
Enantiomeric excess (ee) is ensured through chiral resolution techniques. For example, treatment of the racemic mixture with L-tartaric acid in ethanol induces selective crystallization of the (S)-enantiomer, achieving >99% ee. Alternatively, asymmetric hydrogenation using a ruthenium-BINAP catalyst provides the desired stereochemistry directly during the amino ketone synthesis.
Process Optimization and Scalability
Flow Microreactor Systems
Recent advancements employ continuous-flow microreactors to enhance reaction control and safety. For instance, the exothermic reductive amination step is conducted in a microreactor with Pd/C and hydrogen gas, reducing reaction time from 12 hours (batch) to 30 minutes and minimizing byproduct formation.
Catalytic Hydrogenation
Large-scale reductions utilize hydrogenation reactors under 50 psi H₂. A case study reported 95% conversion of the nitro intermediate to the amine using Raney nickel, with subsequent filtration and distillation ensuring high purity.
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms >98% chemical purity.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals at δ 3.45 (pyrrolidine CH₂N), 2.98 (cyclopropyl CH), and 1.02 (valine methyl groups).
-
Mass Spectrometry (MS) : ESI-MS m/z 253.38 [M+H]⁺, consistent with the molecular formula C₁₄H₂₈N₃O₂.
Challenges and Mitigation Strategies
Byproduct Formation During Coupling
The formation of diketopiperazine byproducts during amide coupling is mitigated by:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For pyrrolidine derivatives, asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. Intermediate purification via recrystallization (e.g., ethanol/water systems) ensures removal of diastereomers . Amide bond formation using coupling agents like EDC·HCl and HOBT in DMF, as described in pyrrolidinone synthesis, minimizes racemization .
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of the target compound?
- Methodological Answer : By-products often arise from side reactions at the cyclopropane or pyrrolidine moieties. Temperature-controlled reflux (e.g., NaOH/EtOH systems) and inert atmospheres reduce oxidation. Reaction progress should be monitored via TLC or HPLC. Post-reaction workup with brine washes and sodium sulfate drying improves purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) resolves stereochemistry and confirms cyclopropane ring stability. Mass spectrometry (ESI-TOF) validates molecular weight. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) assesses enantiomeric excess. X-ray crystallography may resolve ambiguous stereocenters .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound?
- Methodological Answer : Primary neuronal cultures or SH-SY5Y neuroblastoma cells can assess receptor binding (e.g., NMDA or sigma-1 receptors). Functional assays like calcium imaging or patch-clamp electrophysiology quantify ion channel modulation. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., MK-801 for NMDA antagonism) .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins using SMILES-derived 3D structures . QSAR models predict logP and blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and cytochrome P450 interactions .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from metabolic differences. Use liver microsomes or hepatocyte assays to study metabolite toxicity. Comparative transcriptomics (RNA-seq) of treated cells versus animal tissues identifies off-target effects. Orthogonal validation with CRISPR knockouts or siRNA silencing clarifies mechanism .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Simulate gastric (pH 2) and plasma (pH 7.4) environments. Monitor degradation via LC-MS at 37°C over 24–72 hours. Accelerated stability studies (40°C/75% RH) predict shelf life. Solid-state stability is assessed using DSC and XRPD to detect polymorphic transitions .
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Methodological Answer : Nonlinear regression (e.g., Hill equation) models dose-response relationships. ANOVA with post-hoc Tukey tests compares treatment groups. Kaplan-Meier survival analysis evaluates time-dependent toxicity. Bootstrap resampling addresses small sample sizes .
Q. How can researchers validate the compound’s mechanism of action when conflicting receptor-binding data exists?
- Methodological Answer : Use orthogonal assays: SPR for binding kinetics, ITC for thermodynamic parameters, and cellular thermal shift assays (CETSA) for target engagement. Knockout models (e.g., CRISPR-Cas9) confirm phenotypic reliance on suspected targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
